molecular formula C7H11ClN2O3 B6602933 methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride CAS No. 2287344-05-0

methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride

Cat. No.: B6602933
CAS No.: 2287344-05-0
M. Wt: 206.63 g/mol
InChI Key: CPNKBFZMVNGIMD-UHFFFAOYSA-N
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Description

Methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylate: Lacks the hydrochloride group but shares similar structural features.

    2-Aminoethyl-1,2-oxazole-3-carboxylate: Similar structure but without the methyl group.

    5-(2-Aminoethyl)-1,2-oxazole-3-carboxylate: Similar structure but without the methyl group.

Uniqueness

Methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where solubility and stability are crucial factors.

Properties

IUPAC Name

methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-11-7(10)6-4-5(2-3-8)12-9-6;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNKBFZMVNGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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